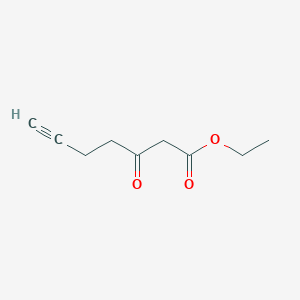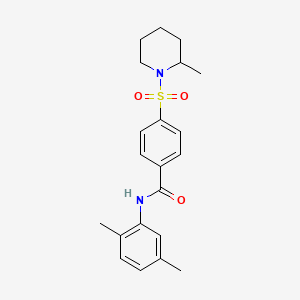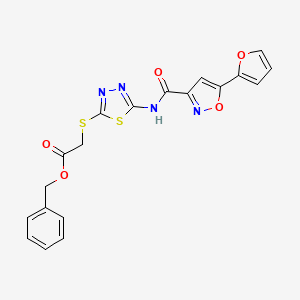
Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate” is a complex organic compound. It contains several functional groups including a benzyl group, an isoxazole ring, a thiadiazole ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .
Wissenschaftliche Forschungsanwendungen
Synthesis and Spectroscopic Analysis
Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that can be synthesized using various chemical processes involving heterocyclic compounds, as illustrated in the synthesis of similar compounds. For instance, N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives have been synthesized through specific reactions involving heterocyclic compounds characterized by elemental analysis, 1HNMR, 13CNMR, FT–IR, and LC-MS spectral studies (Patel, Patel & Shah, 2015). Similarly, compounds like 2-(furan-2-yl)benzo[1,2-d:4,3-d′]bis[1,3]thiazole have been synthesized and subjected to various electrophilic substitution reactions to explore their reactivity (Aleksandrov et al., 2021).
Chemical Reactivity and Modifications
The chemical structure and functional groups in benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate suggest potential for various chemical reactions and modifications. Similar compounds have demonstrated a range of reactivity and have been used as intermediates for further chemical transformations. For example, N-(1-Naphthyl)furan-2-carboxamide underwent several steps to synthesize 2-(furan-2-yl)benzo[e][1,3]benzothiazole, which was then subjected to electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017).
Biological Applications
Antimicrobial and Anticancer Properties
Compounds with similar structural features have shown significant biological activities, such as antimicrobial and anticancer effects. For instance, a study on pyridines, thioamides, thiazole, and other derivatives revealed that some compounds exhibited high cytotoxicity against the MCF-7 cell line, indicating potential anticancer properties (Zaki, Al-Gendey & Abdelhamid, 2018). Moreover, a series of synthesized compounds demonstrated appreciable activity against various bacteria and fungi, suggesting antimicrobial potential (Reddy, Rao, Yakub & Nagaraj, 2010).
Synthesis and Utility of Related Heterocyclic Compounds
The synthesis of various heterocyclic compounds related to benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate has led to the development of materials with potential utility in diverse fields. For instance, benzo[c]furans and related compounds have been studied for their potential use in the preparation of polymers, optical devices, and electroluminescent devices, highlighting the versatility of these heterocyclic structures (Friedrichsen, 1999).
Eigenschaften
IUPAC Name |
benzyl 2-[[5-[[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S2/c24-16(27-10-12-5-2-1-3-6-12)11-29-19-22-21-18(30-19)20-17(25)13-9-15(28-23-13)14-7-4-8-26-14/h1-9H,10-11H2,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTYOOVFULACJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-((5-(5-(furan-2-yl)isoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2642082.png)

![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2642089.png)
![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)
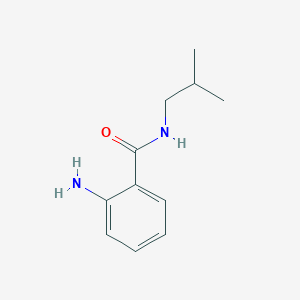
![1-[4-[5-(3-Fluorophenyl)-2,3-dihydroindole-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2642092.png)
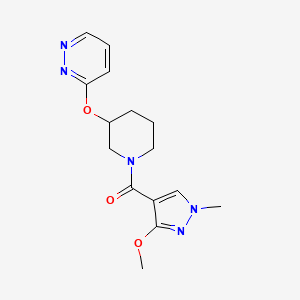
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)
![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)
